3-Chloro-6-isopropylpyridazine
Overview
Description
3-Chloro-6-isopropylpyridazine: is an organic compound with the molecular formula C7H9ClN2 It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.63 to 2.41 , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-isopropylpyridazine. The compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to reactive gases may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-isopropylpyridazine typically involves the chlorination of 6-isopropylpyridazine. One common method includes the reaction of 6-isopropylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-6-isopropylpyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products:
- Substituted pyridazines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
Chemistry: 3-Chloro-6-isopropylpyridazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Pyridazine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
Comparison with Similar Compounds
3-Chloropyridazine: Similar structure but lacks the isopropyl group.
6-Isopropylpyridazine: Similar structure but lacks the chlorine atom.
3,6-Dichloropyridazine: Contains two chlorine atoms instead of one.
Uniqueness: 3-Chloro-6-isopropylpyridazine is unique due to the presence of both the chlorine atom and the isopropyl group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-6-propan-2-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKSBKJSQWGYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591064 | |
Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570416-35-2 | |
Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-(propan-2-yl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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